4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile
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Overview
Description
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile is an organic compound that features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, linked to a phenoxy group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-hexanedione with ammonia or an amine under acidic conditions, leading to the formation of 2,5-dimethylpyrrole.
Attachment to Phenoxy Group: The 2,5-dimethylpyrrole is then reacted with 4-bromophenol in the presence of a base such as potassium carbonate to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol.
Formation of Benzonitrile Moiety: Finally, the 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is reacted with 4-fluorobenzonitrile under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent, elevated pressure.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperature.
Major Products Formed
Scientific Research Applications
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an antibacterial and antitubercular agent due to its ability to inhibit key enzymes such as enoyl ACP reductase and dihydrofolate reductase.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It has been used in studies to understand its effects on cell growth and metabolism, particularly in the context of monoclonal antibody production.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound shares the 2,5-dimethylpyrrole moiety and has been studied for its effects on monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds also feature the 2,5-dimethylpyrrole ring and have shown antibacterial and antitubercular activity.
Uniqueness
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile is unique due to its combination of the pyrrole ring with a phenoxy and benzonitrile moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-14-3-4-15(2)21(14)17-7-11-19(12-8-17)22-18-9-5-16(13-20)6-10-18/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVSZTZBDOTOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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